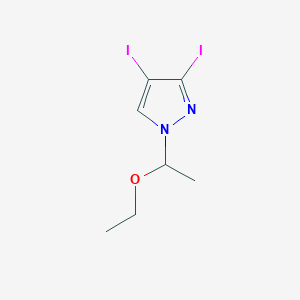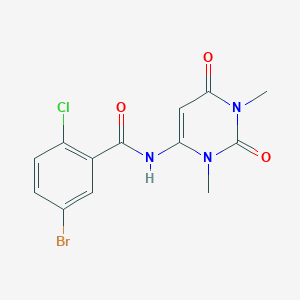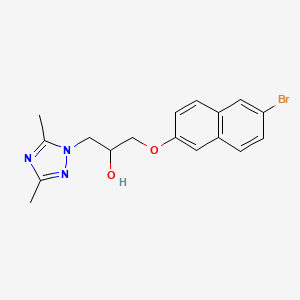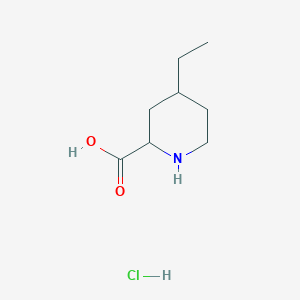![molecular formula C26H23NO4 B2529127 3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-60-2](/img/structure/B2529127.png)
3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one" is a derivative of the quinoline class, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial properties. The structure of the compound suggests it may have interesting chemical and physical properties, as well as biological activity, due to the presence of various functional groups such as benzoyl, ethoxy, and methoxyphenylmethyl groups attached to the quinoline core.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include Skraup synthesis, Friedländer synthesis, or other cyclization methods. In the context of the provided papers, various synthetic methods have been employed to create quinoline derivatives. For instance, a one-pot C–C and C–N bond-forming strategy was used to synthesize novel quinolin-2(1H)-one derivatives in water, which is an eco-friendly solvent . Another method involved a cationic imino Diels–Alder reaction to obtain a tetrahydroquinoline derivative . These methods highlight the versatility and creativity in the synthesis of quinoline compounds, which could be applicable to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray powder diffraction (XRPD) and single crystal X-ray diffraction (XRD) are common techniques used to determine the crystalline structure of these compounds . The presence of substituents on the quinoline ring can significantly influence the molecular conformation and, consequently, the biological activity. For example, the introduction of methoxy and ethoxy groups can affect the electron distribution and steric hindrance, which may alter the compound's interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on the ring. The presence of electron-donating and electron-withdrawing groups can influence the reactivity of the compound. For instance, the methoxy group can activate the ring towards nucleophilic substitution, while the benzoyl group can have the opposite effect . These reactions are important for further functionalization of the quinoline core and for the modification of its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like ethoxy and methoxy groups can increase the solubility in organic solvents, which is beneficial for pharmaceutical applications. The crystalline structure, determined by XRPD and XRD, can provide insights into the stability and purity of the compound . Additionally, the nonlinear optical properties of some quinoline derivatives have been studied, indicating potential applications in optical limiting .
科学的研究の応用
Pharmacokinetics and Metabolism
Studies on compounds with similar structures to "3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one" have focused on their metabolism and pharmacokinetics. For instance, the disposition and metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, were determined in humans. This study revealed extensive metabolism of the compound, with principal elimination via feces, and identified metabolites indicating oxidation and rearrangement processes (Renzulli et al., 2011).
Therapeutic Applications
The therapeutic applications of quinoline derivatives, which share a core structure with "this compound," have been explored in various contexts. For example, the use of 8-aminoquinoline derivatives for the treatment of visceral leishmaniasis was evaluated, demonstrating potential efficacy with minimal toxicity (Sherwood et al., 1994).
作用機序
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and are used in the development of pharmaceuticals .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. The benzene and quinoline moieties in the structure suggest that it might undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
Quinoline derivatives are often involved in pathways related to cellular signaling, enzyme inhibition, and receptor modulation .
Pharmacokinetics
The presence of ethoxy and methoxy groups might influence its solubility and absorption .
Result of Action
Quinoline derivatives have been studied for their potential anti-cancer, anti-microbial, and anti-inflammatory effects .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The methoxy and ethoxy groups might influence its stability and reactivity .
特性
IUPAC Name |
3-benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-3-31-21-12-13-24-22(15-21)26(29)23(25(28)19-9-5-4-6-10-19)17-27(24)16-18-8-7-11-20(14-18)30-2/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECWBATRXCFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)


![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)





![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)